Cas no 1158534-13-4 (4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride)

4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride is a benzimidazole derivative with significant applications in pharmaceutical and biochemical research. Its dihydrochloride salt form enhances solubility and stability, making it suitable for experimental use. The compound features a benzimidazole core functionalized with an amino group and a benzoic acid moiety, offering versatile reactivity for further derivatization. It serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The high purity and well-defined structure ensure reproducibility in research applications. Its dual functional groups enable selective modifications, facilitating targeted drug design and mechanistic studies.
4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride structure
1158534-13-4 structure
Product name:4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride
CAS No:1158534-13-4
MF:C14H13Cl2N3O2
Molecular Weight:326.177921056747
CID:2130081

4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride 化学的及び物理的性質

名前と識別子

    • 4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride
    • 4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride
    • 4-(5-Amino-1H-benzoimidazol-2-yl)-benzoic acid dihydrochloride
    • 4-(5-amino-1h-benzoimidazol-2-yl)-benzoic acid, dihydrochloride
    • 4-(5-amino-1 h-benzoimidazol-2-yl)-benzoic acid dihydrochloride
    • 4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride
    • インチ: 1S/C14H11N3O2.2ClH/c15-10-5-6-11-12(7-10)17-13(16-11)8-1-3-9(4-2-8)14(18)19;;/h1-7H,15H2,(H,16,17)(H,18,19);2*1H
    • InChIKey: AGCMIBRHOJSEFV-UHFFFAOYSA-N
    • SMILES: Cl.Cl.OC(C1C=CC(=CC=1)C1=NC2C=CC(=CC=2N1)N)=O

計算された属性

  • 水素結合ドナー数: 5
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 342
  • トポロジー分子極性表面積: 92

4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM486737-1g
4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride
1158534-13-4 97%
1g
$577 2023-02-03

4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride 関連文献

4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochlorideに関する追加情報

Comprehensive Overview of 4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride (CAS 1158534-13-4)

4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride (CAS 1158534-13-4) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its abbreviated name 4-ABBA dihydrochloride, is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of both an amino group and a carboxylic acid functional group in its structure makes it a versatile intermediate in the synthesis of more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and other therapeutic agents.

The compound's CAS number 1158534-13-4 is a unique identifier that ensures precise identification in chemical databases and regulatory documents. Its molecular formula is C14H12N4O2·2HCl, with a molecular weight of approximately 357.19 g/mol. The dihydrochloride salt form enhances its solubility in aqueous solutions, which is a critical factor for its use in biological assays and pharmaceutical formulations. The benzimidazole core is a common motif in medicinal chemistry, known for its ability to interact with various biological targets, including enzymes and receptors.

In recent years, the demand for 4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride has increased due to its role in the development of novel therapeutics. For instance, it has been explored as a building block for small-molecule inhibitors targeting cancer-related pathways. The compound's ability to modulate protein-protein interactions and enzyme activity makes it a valuable tool in high-throughput screening campaigns. Additionally, its amino and carboxylic acid functionalities allow for further chemical modifications, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the preparation of 4-ABBA dihydrochloride involves multi-step organic reactions, including condensation and cyclization processes. The purity and yield of the final product are critical parameters, as they directly impact its performance in downstream applications. Advanced analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound and ensure its quality. The compound's stability under various conditions, including pH and temperature, is also a subject of ongoing research, as it influences its shelf life and handling requirements.

The growing interest in 4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride is reflected in the increasing number of scientific publications and patent filings related to its use. For example, it has been cited in studies focusing on the inhibition of specific kinases involved in inflammatory diseases and cancer. Its potential as a pharmacophore in drug design is further underscored by its compatibility with fragment-based drug discovery approaches. Researchers are also investigating its role in the development of fluorescent probes and other diagnostic tools, leveraging its unique chemical properties.

In the context of green chemistry and sustainable practices, the synthesis and application of 4-ABBA dihydrochloride are being optimized to minimize environmental impact. This includes the use of eco-friendly solvents, catalytic methods, and waste reduction strategies. The compound's relevance in precision medicine and personalized therapeutics is another area of exploration, as it aligns with the global trend toward targeted and patient-specific treatments. Its potential to address unmet medical needs in rare diseases and niche therapeutic areas is particularly noteworthy.

For researchers and industry professionals seeking reliable sources of 4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride, it is essential to partner with reputable suppliers who adhere to stringent quality control standards. The compound's availability in various quantities, from milligrams to kilograms, facilitates its use in both academic and industrial settings. Additionally, custom synthesis services are often available to meet specific research requirements, such as isotopic labeling or structural modifications.

In summary, 4-(6-Amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride (CAS 1158534-13-4) is a multifaceted compound with broad applications in drug discovery and biochemical research. Its unique structural features, combined with its versatility and potential therapeutic benefits, make it a valuable asset in the scientific community. As research continues to uncover new insights into its mechanisms and applications, the compound is poised to play an even more significant role in advancing medical science and improving human health.

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